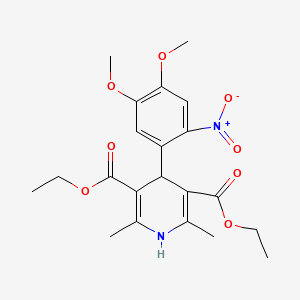

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethyl ester group, a dimethoxy-nitrophenyl group, and a dihydropyridine ring. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with diethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, participating in redox reactions and influencing the compound’s overall biological activity. The dihydropyridine ring is also significant, as it can interact with calcium channels and other cellular components.

Comparison with Similar Compounds

Similar Compounds

4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares the dimethoxy-nitrophenyl group but differs in the rest of the structure.

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar aromatic ring structure but with different functional groups.

4,5-Dimethoxy-2-nitrobenzyl alcohol: Another compound with a similar aromatic core but different substituents.

Uniqueness

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its combination of functional groups and the dihydropyridine ring This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above

Biological Activity

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (CAS Number: 21203-88-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.

- Molecular Formula : C21H26N2O8

- Molecular Weight : 434.44 g/mol

- LogP : 3.37

- Melting Point : 201°C to 205°C

Antioxidant Properties

Research indicates that derivatives of pyridine compounds exhibit significant antioxidant activity. This compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation in various biological models.

A study demonstrated that this compound showed a dose-dependent increase in antioxidant capacity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

Cytotoxic effects of the compound have been assessed using various cancer cell lines. The compound displayed selective cytotoxicity towards human cancer cells while showing minimal effects on normal cells. The IC50 values for different cancer types were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound could be explored further as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the Hantzsch reaction. This method allows for the formation of pyridine derivatives through the condensation of aldehydes or ketones with β-keto esters and ammonium acetate.

Recent studies have focused on synthesizing various derivatives to enhance biological activity and reduce toxicity. For instance, modifications at the nitrophenyl position have yielded compounds with improved antioxidant and antimicrobial properties.

Case Studies

- Antioxidant Study : A recent publication detailed the antioxidant effects of this compound in a rat model subjected to oxidative stress induced by paracetamol overdose. The compound significantly reduced oxidative markers compared to controls .

- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in apoptosis induction through the mitochondrial pathway. Flow cytometry analysis confirmed increased annexin V binding and caspase activation .

Properties

CAS No. |

21203-88-3 |

|---|---|

Molecular Formula |

C21H26N2O8 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H26N2O8/c1-7-30-20(24)17-11(3)22-12(4)18(21(25)31-8-2)19(17)13-9-15(28-5)16(29-6)10-14(13)23(26)27/h9-10,19,22H,7-8H2,1-6H3 |

InChI Key |

DEVHMZKJIJMPBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OCC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.